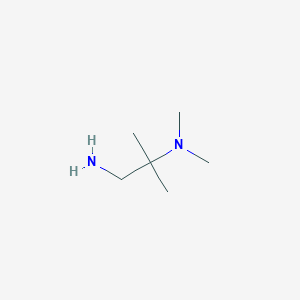
2-fluoro-4-(hydroxymethyl)benzoic Acid
説明
The compound of interest, 2-fluoro-4-(hydroxymethyl)benzoic acid, is a fluorinated benzoic acid derivative with a hydroxymethyl group at the fourth position. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, characterization, and properties of structurally related benzoic acid derivatives, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of benzoic acid derivatives often involves multi-step reactions, starting from simpler precursors. For instance, the synthesis of 4-hydroxy[1-13C]benzoic acid involves a base-catalyzed condensation of diethyl malonate with 4H-pyran-4-one, followed by further transformations . Similarly, 2-hydroxy-4-methyl benzoic acid is synthesized from formyl acetone and acetoacetic ester, with pH gradient separation simplifying the synthetic route . These methods suggest that the synthesis of 2-fluoro-4-(hydroxymethyl)benzoic acid could potentially involve a similar strategy, starting with a suitable fluorinated precursor and introducing the hydroxymethyl group through a controlled reaction.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is often characterized using spectroscopic techniques such as NMR, UV-VIS, and IR, as well as theoretical calculations . For example, the structure of 2-hydroxybenzoic acid was determined using electron diffraction and quantum chemical calculations, revealing the importance of internal hydrogen bonding . These techniques could be applied to determine the molecular structure of 2-fluoro-4-(hydroxymethyl)benzoic acid, with particular attention to the influence of the fluorine atom on the molecule's geometry and electronic properties.
Chemical Reactions Analysis
Benzoic acid derivatives can undergo a variety of chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, as observed in azo-benzoic acids . The presence of substituents such as fluorine and hydroxymethyl groups can significantly affect the reactivity and the types of chemical species present in solution. The reactivity of 2-fluoro-4-(hydroxymethyl)benzoic acid could be studied in different solvent systems and pH conditions to understand its behavior in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives, such as solubility, melting point, and optical properties, are influenced by their molecular structure. For example, the chiral optical properties of a supramolecular organic fluorophore containing 4-(2-arylethynyl)-benzoic acid can be controlled by modifying the arylethynyl group . The properties of 2-fluoro-4-(hydroxymethyl)benzoic acid would likely be affected by the electron-withdrawing fluorine atom and the electron-donating hydroxymethyl group, which could be explored through experimental studies.
科学的研究の応用
Crystallographic and Electronic Structure Study
2-Fluoro-4-(hydroxymethyl)benzoic acid has been explored for its crystallographic characteristics and electronic structure. A study by Pramanik et al. (2019) utilized X-ray powder diffraction to determine the crystal structures of this compound among others, highlighting the importance of intermolecular interactions through Hirshfeld surfaces and 2D fingerprint plots. The research emphasized the compound's supramolecular framework, driven by hydrogen and halogen bonds, and investigated its electronic structure revealing insights into its band gap energies compared to unsubstituted benzoic acid (Pramanik, Dey, & Mukherjee, 2019).
Facile Synthesis of Fluorosalicylic Acid Derivatives
In the realm of synthetic chemistry, 2-fluoro-4-(hydroxymethyl)benzoic acid plays a role in the regio-selective hydroxysubstitution of fluorobenzoic acid derivatives. Umezu, Tabuchi, and Kimura (2003) demonstrated how ortho-substituted fluorine in 2,4-difluorobenzoic acid could be selectively replaced with hydroxide to yield high-purity 4-fluoro-2-hydroxybenzoic acid. This methodology extends to the synthesis of various fluorosalicylic acid derivatives, showcasing the compound's utility in producing pharmacologically relevant molecules (Umezu, Tabuchi, & Kimura, 2003).
High-Performance Polymer Development
2-Fluoro-4-(hydroxymethyl)benzoic acid has also been utilized in the development of high-performance polymers. Xiao et al. (2003) synthesized a fluorinated phthalazinone monomer from this compound, which was then polymerized with various reactants to produce polymers with excellent solubility and thermal properties. These materials are promising for applications in engineering plastics and membrane materials, highlighting the compound's significance in the development of advanced materials (Xiao, Wang, Jin, Jian, & Peng, 2003).
Novel Fluorescence Probes Development
Another application of 2-fluoro-4-(hydroxymethyl)benzoic acid is in the development of novel fluorescence probes. Setsukinai et al. (2003) designed and synthesized fluorescence probes to detect highly reactive oxygen species (hROS) such as hydroxyl radical and reactive intermediates of peroxidase, demonstrating the compound's utility in biological and chemical research for studying the roles of hROS (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
PET Imaging of Retinoid X Receptor
Furthermore, Wang et al. (2014) synthesized a fluorine-18-labeled bexarotene analogue, utilizing 2-fluoro-4-(hydroxymethyl)benzoic acid for positron emission tomography (PET) imaging of the retinoid X receptor. This research underscores the compound's potential in enhancing molecular imaging techniques and advancing diagnostic capabilities (Wang, Davis, Gao, & Zheng, 2014).
Safety And Hazards
The compound may cause respiratory irritation, skin irritation, and serious eye irritation . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .
Relevant Papers The compound “2-fluoro-4-(hydroxymethyl)benzoic Acid” is cited in reputable papers such as Nature 610.7931 (2022): 366-372 and Nature 618, 1017–1023 (2023) .
特性
IUPAC Name |
2-fluoro-4-(hydroxymethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3,10H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRWSMHXYHEAQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430743 | |
| Record name | 2-fluoro-4-(hydroxymethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-4-(hydroxymethyl)benzoic Acid | |
CAS RN |
214554-18-4 | |
| Record name | 2-Fluoro-4-(hydroxymethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214554-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-fluoro-4-(hydroxymethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-4-(hydroxymethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1336966.png)





![[(E)-2-methylpropylideneamino]thiourea](/img/structure/B1336983.png)

